molecular formula C15H10Cl2FNO B5610185 (2E)-N-(3,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide

(2E)-N-(3,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide

Cat. No.: B5610185
M. Wt: 310.1 g/mol
InChI Key: HAACXFCBOZIKQH-FPYGCLRLSA-N
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Description

(2E)-N-(3,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide is a synthetic organic compound belonging to the class of cinnamanilides. This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a prop-2-enamide backbone. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide typically involves the reaction of 3,4-dichlorocinnamic acid with 4-fluoroaniline. The general procedure includes the following steps :

    Activation of 3,4-dichlorocinnamic acid: The acid is suspended in dry chlorobenzene at ambient temperature.

    Addition of Phosphorus Trichloride: Phosphorus trichloride is added to the suspension to activate the carboxylic acid group.

    Reaction with 4-fluoroaniline: The activated acid is then reacted with 4-fluoroaniline to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the double bond in the prop-2-enamide backbone to a single bond.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown activity against gram-positive bacteria and mycobacterial strains.

    Medicine: It has been evaluated for its antibacterial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

    Industry: Its derivatives are explored for use in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2E)-N-(3,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide exerts its effects involves interactions with bacterial cell membranes and enzymes. The dichlorophenyl and fluorophenyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and disrupt essential biological processes. Specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(4-chlorophenyl)prop-2-enamide
  • (2E)-3-(3,4-dichlorophenyl)-N-(3-(trifluoromethyl)phenyl)prop-2-enamide
  • (2E)-3-(3,4-dichlorophenyl)-N-(4-(trifluoromethyl)phenyl)prop-2-enamide

Uniqueness

(2E)-N-(3,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide stands out due to its unique combination of dichlorophenyl and fluorophenyl groups, which confer distinct physicochemical properties and biological activities. Its broader spectrum of action and higher antibacterial efficacy compared to similar compounds make it a valuable candidate for further research and development .

Properties

IUPAC Name

(E)-N-(3,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2FNO/c16-13-7-6-12(9-14(13)17)19-15(20)8-3-10-1-4-11(18)5-2-10/h1-9H,(H,19,20)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAACXFCBOZIKQH-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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